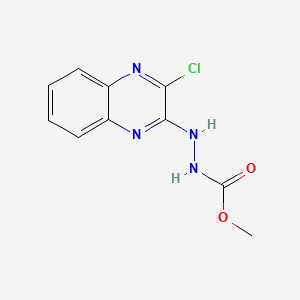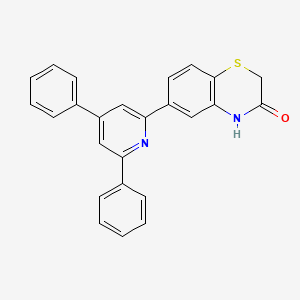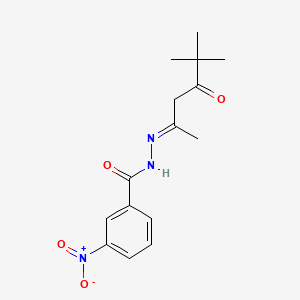![molecular formula C18H17N5O2 B13375943 2-cyano-2-[(3-methoxyphenyl)hydrazono]-N'-(2-methylbenzylidene)acetohydrazide](/img/structure/B13375943.png)
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N'-(2-methylbenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their versatility in organic synthesis and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and appropriate aldehydes or ketones. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction scheme can be represented as follows:
Condensation Reaction: Cyanoacetohydrazide reacts with 3-methoxybenzaldehyde and 2-methylbenzaldehyde in the presence of an acid catalyst to form the desired hydrazone compound.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, with the reaction mixture being stirred for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution reaction.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted hydrazones and other derivatives.
科学研究应用
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide has several scientific research applications, including:
作用机制
The mechanism of action of 2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which can influence its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-cyano-N’-(2-hydroxy-3-methoxybenzylidene)acetohydrazide
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-cyano-2-[(3-methoxyphenyl)hydrazono]-N’-(2-methylbenzylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse applications in scientific research, making it a valuable compound for further exploration.
属性
分子式 |
C18H17N5O2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
(1Z)-N-(3-methoxyanilino)-2-[(2Z)-2-[(2-methylphenyl)methylidene]hydrazinyl]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C18H17N5O2/c1-13-6-3-4-7-14(13)12-20-23-18(24)17(11-19)22-21-15-8-5-9-16(10-15)25-2/h3-10,12,21H,1-2H3,(H,23,24)/b20-12-,22-17- |
InChI 键 |
ZHZPQMXKJRCMDU-WUQLJOAXSA-N |
手性 SMILES |
CC1=CC=CC=C1/C=N\NC(=O)/C(=N\NC2=CC(=CC=C2)OC)/C#N |
规范 SMILES |
CC1=CC=CC=C1C=NNC(=O)C(=NNC2=CC(=CC=C2)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-3-{[2-(2-pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B13375860.png)
![6-[6-(4-bromophenyl)-4-(2-furyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13375871.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-3,3,3-trifluoropropanoate](/img/structure/B13375872.png)
![Methyl 2-{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B13375875.png)
![6-(2-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375882.png)
![2-(1-{[2-(N-hydroxyethanimidoyl)benzoyl]oxy}vinyl)benzoic acid](/img/structure/B13375887.png)
![N-(4-chlorobenzyl)-N-[2-(2-pyrimidinyloxy)ethyl]amine](/img/structure/B13375893.png)

![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375910.png)


![1-Amino-6-(2,4-dichlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13375924.png)
![3-(Methylsulfanyl)-5-[6-(methylsulfanyl)-2-pyridinyl]-1,2,4-triazine](/img/structure/B13375928.png)
![3-[(3,4-Dichloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13375930.png)
